(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one
Description
The compound “(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one” is a synthetic benzofuran derivative characterized by a fused bicyclic core structure. Its key features include:
- A (2Z)-configuration at the exocyclic double bond (C2 position), which is critical for maintaining planar conjugation and influencing electronic properties.
- A 1-benzofuran-2-ylmethylidene substituent at C2, contributing to π-π stacking interactions and steric bulk.
- A 7-[(piperidin-1-yl)methyl] moiety, introducing a basic tertiary amine group that may improve solubility and modulate interactions with biological targets (e.g., enzymes or receptors).
Properties
IUPAC Name |
(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c25-19-9-8-17-22(26)21(13-16-12-15-6-2-3-7-20(15)27-16)28-23(17)18(19)14-24-10-4-1-5-11-24/h2-3,6-9,12-13,25H,1,4-5,10-11,14H2/b21-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXARJPLMINWLKJ-BKUYFWCQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC5=CC=CC=C5O4)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC5=CC=CC=C5O4)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one is a complex organic molecule that exhibits potential biological activities due to its unique structural features, including a benzofuran moiety and a piperidine ring. This article explores its biological activity, focusing on its antioxidant, neuroprotective, and antimicrobial properties, along with relevant case studies and research findings.
Structural Characteristics
The compound is characterized by:
- Benzofuran moiety : A fused benzene and furan ring system that often contributes to antioxidant properties.
- Piperidine ring : A six-membered ring containing nitrogen, which may enhance neuroprotective effects.
Antioxidant Activity
Compounds with similar structural features often exhibit significant antioxidant properties. The presence of hydroxyl groups in this compound suggests potential for free radical scavenging , which can mitigate oxidative stress in biological systems.
Neuroprotective Effects
The piperidine component may confer neuroprotective properties, making this compound a candidate for therapeutic applications in neurodegenerative diseases. Research indicates that derivatives of benzofuran are linked to cognitive enhancement and protection against neuronal damage.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. Similar benzofuran derivatives have been documented to show efficacy against bacterial and fungal strains.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of the target compound involves multi-step synthetic routes optimized for yield and purity. The structure-activity relationship (SAR) studies indicate that modifications in the benzofuran and piperidine moieties can significantly influence biological activity.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylbenzofuran | Benzofuran core | Antioxidant |
| Piperine | Piperidine ring | Antimicrobial |
| Quercetin | Flavonoid structure | Anti-inflammatory |
Case Studies
- Neuroprotective Studies : A study on similar benzofuran derivatives demonstrated their ability to enhance cognitive function in animal models, suggesting that the target compound may exhibit similar effects due to its structural similarities.
- Antimicrobial Testing : In vitro tests have shown that related compounds exhibit activity against common pathogens like Staphylococcus aureus and Candida albicans, indicating potential for the target compound as an antimicrobial agent.
- Antioxidant Evaluation : Various assays (e.g., DPPH radical scavenging assay) have been employed to assess the antioxidant capacity of structurally similar compounds, with promising results indicating potential applications in oxidative stress-related conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in substituents at the C2 and C7 positions. Below is a comparative analysis based on available
Table 1: Structural Comparison of Key Analogues
*Calculated using ChemDraw.
Key Findings
The 2,3,4-trimethoxybenzylidene substituent in introduces electron-donating methoxy groups, which may stabilize radical intermediates or alter redox properties.
C7 Substituent Effects :
- Piperidin-1-ylmethyl (target compound) vs. piperazinyl derivatives : Piperazine analogues (e.g., ) often exhibit higher water solubility due to the presence of additional nitrogen atoms, which can be protonated at physiological pH.
- The 4-(2-hydroxyethyl)piperazinyl group in introduces a polar hydroxyl group, further improving solubility and enabling hydrogen bonding with biological targets.
Biological Implications: Compounds with thiophene or methylbenzylidene substituents (e.g., ) may exhibit better blood-brain barrier penetration due to increased lipophilicity. The trimethoxybenzylidene analogue could show enhanced antioxidant activity, as methoxy groups are known to scavenge free radicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
